Cis-Cyclobutane-1,2-dicarbonitrile

Descripción general

Descripción

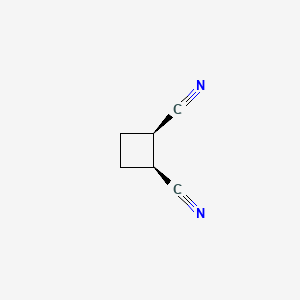

Cis-Cyclobutane-1,2-dicarbonitrile is a chemical compound with the CAS Number 3211-19-6 . It has a molecular weight of 106.13 and its IUPAC name is (1R,2S)-1,2-cyclobutanedicarbonitrile .

Synthesis Analysis

The synthesis of β-truxinic acid (CBDA-4), which is another name for this compound, was accomplished by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid . This synthetic approach builds a foundation for investigating the properties and applications of this useful diacid .Molecular Structure Analysis

The this compound molecule contains a total of 14 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 triple bonds, 1 four-membered ring, and 2 nitrile (aliphatic) groups .Chemical Reactions Analysis

The cyclobutane ring in CBDA-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .Aplicaciones Científicas De Investigación

Chemical Synthesis and Mechanisms :

- The study of the cyclodimerization of α-Methylthio-acrylonitrile leading to a mix of cis and trans-1,2-bis-[methylthio]-1,2-dicyanocyclobutane, and their separation and analysis through chromatography and NMR-spectra. This research contributes to understanding the mechanisms of chemical synthesis involving cyclobutane derivatives (Gundermann & Lösler, 1972).

Photochemical Reactions :

- Investigation into the photochemical ring-cleavage reactions of cyclobutanes, providing insights into the mechanisms of these reactions and their potential applications in the field of photochemistry (Pac et al., 1987).

Molecular Structure and Drug Discovery :

- Cyclobutane diamines, including cis- and trans-1,3-diaminocyclobutane, have been identified as promising building blocks in drug discovery due to their unique structural properties. These compounds have been synthesized and analyzed for their molecular structures, offering potential for new developments in medicinal chemistry (Radchenko et al., 2010).

Catalytic Applications :

- The use of cyclobutane derivatives in catalysis, specifically in the oligomerization of ethylene to produce olefins. This research demonstrates the potential of cyclobutane-based catalysts in industrial chemical processes (Bianchini et al., 2003).

Material Science Applications :

- Research into the synthesis and structural analysis of cyclobutane-based diacids for sustainable material synthesis, highlighting the role of these compounds in the development of green polymers and other materials (Wang et al., 2018).

Mecanismo De Acción

Mode of Action

It’s known that the compound can be synthesized through the [2+2] cycloaddition

Biochemical Pathways

The biochemical pathways affected by Cis-Cyclobutane-1,2-dicarbonitrile are currently unknown . The compound is synthesized via a [2+2] cycloaddition

Result of Action

It’s known that the cyclobutane ring in the compound can be cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .

Safety and Hazards

Direcciones Futuras

The scalable synthesis of β-truxinic acid (CBDA-4) from trans-cinnamic acid opens up new possibilities for investigating the properties and applications of this useful diacid . The fact that the cyclobutane ring in CBDA-4 can be cleaved upon heating makes it a promising building block for thermally recyclable/degradable materials .

Propiedades

IUPAC Name |

(1R,2S)-cyclobutane-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c7-3-5-1-2-6(5)4-8/h5-6H,1-2H2/t5-,6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPLUOCTUPJSIZ-OLQVQODUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]1C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953988 | |

| Record name | Cyclobutane-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3211-19-6 | |

| Record name | Cyclobutane-1,2-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3124816.png)

![methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3124830.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate](/img/structure/B3124850.png)